molecular formula C14H12N4O B12905699 N-Benzyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine CAS No. 94696-17-0

N-Benzyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine

Cat. No.: B12905699
CAS No.: 94696-17-0
M. Wt: 252.27 g/mol
InChI Key: YRDRWZATGZRJSY-UHFFFAOYSA-N
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Description

N-Benzyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a 1,3,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine typically involves the reaction of benzyl chloride with 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or pyridinyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of N-benzyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-one.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of various substituted oxadiazole derivatives depending on the substituents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Benzyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

N-Benzyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine can be compared with other similar compounds, such as:

  • N-Benzyl-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine
  • N-Benzyl-5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine
  • 5-Phenyl-N-(4-tolyl)-1,3,4-thiadiazole-2-amine

These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. This compound is unique due to the presence of the pyridinyl group, which can enhance its binding affinity to certain biological targets and improve its overall efficacy .

Properties

CAS No.

94696-17-0

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

N-benzyl-5-pyridin-4-yl-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C14H12N4O/c1-2-4-11(5-3-1)10-16-14-18-17-13(19-14)12-6-8-15-9-7-12/h1-9H,10H2,(H,16,18)

InChI Key

YRDRWZATGZRJSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NN=C(O2)C3=CC=NC=C3

Origin of Product

United States

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